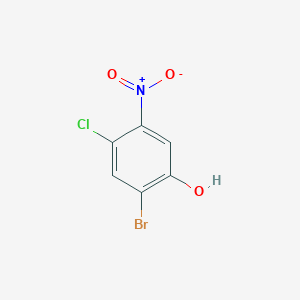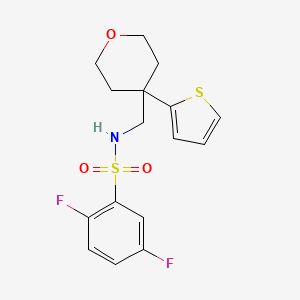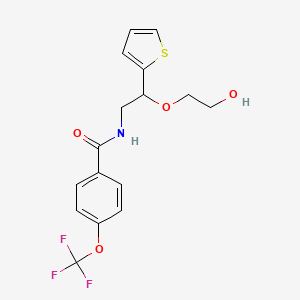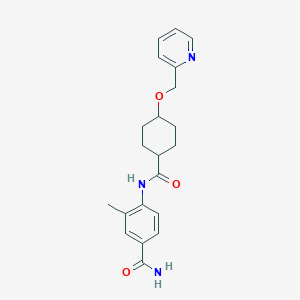
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It has a molecular weight of 253.14 . This compound is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a nitrogen atom . The pyridine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms, while the piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition : Piperidine derivatives, including compounds structurally related to 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds exhibit promising adsorption behaviors and corrosion inhibition efficiencies (Kaya et al., 2016).
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : Practical synthesis methods have been developed for key intermediates structurally similar to this compound. These intermediates are crucial in the preparation of potent inhibitors targeting specific enzymes or receptors, demonstrating the compound's utility in drug development (Zhang et al., 2009).
Potential Therapeutic Applications
- Cancer Treatment : Certain derivatives of 5-Fluoro-2-(piperidin-4-yl)pyridine have been explored for their potential in treating cancer. These compounds exhibit inhibitory activities against specific cancer targets, suggesting a role in the development of new anticancer therapies (ヘンリー,ジェームズ, 2006).
Material Science Applications
- Synthesis of Fluorous Ionic Liquids : Novel fluorous ionic liquids incorporating pyrrolidine or piperidine structures, similar to 5-Fluoro-2-(piperidin-4-yl)pyridine, have been synthesized. These materials showcase high fluorophilicity, offering potential applications in various industrial and environmental processes (Honda et al., 2017).
Neuropharmacological Research
- Antipsychotic Potential : Conformationally constrained butyrophenones, structurally related to this compound, have been evaluated as antipsychotic agents. These studies highlight the compound's relevance in exploring new treatments for psychiatric disorders (Raviña et al., 2000).
Antimicrobial Activity
- Antimycobacterial Activity : Spiro-piperidin-4-ones, featuring the core structure of 5-Fluoro-2-(piperidin-4-yl)pyridine, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. This underscores the compound's potential in developing new antimycobacterial agents (Kumar et al., 2008).
Safety and Hazards
The safety information for 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for research on 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications in drug design . Given the importance of piperidine-containing compounds in the pharmaceutical industry , there is likely to be ongoing interest in developing new synthetic methods and exploring new biological targets for these compounds.
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus have been known to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect .
Eigenschaften
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROHJQGNPWPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

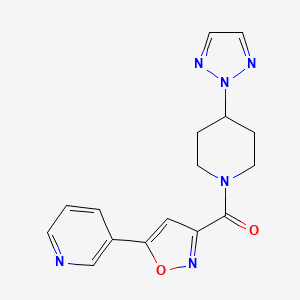

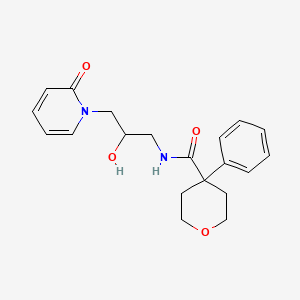
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

